molecular formula C18H21NO2S B3816780 2-benzyl-4-[3-(3-thienyl)propanoyl]morpholine

2-benzyl-4-[3-(3-thienyl)propanoyl]morpholine

Cat. No. B3816780
M. Wt: 315.4 g/mol
InChI Key: HJYHIQPCENNFMG-UHFFFAOYSA-N
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Description

Compounds like “2-benzyl-4-[3-(3-thienyl)propanoyl]morpholine” belong to a class of organic compounds known as morpholines, which are heterocyclic organic compounds containing a ring of five carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as benzylic oxidations and reductions . Multistep synthesis could involve nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. The presence of benzyl, propanoyl, and morpholine groups in the compound would contribute to its unique structural features .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that could occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. These properties could include molecular weight, solubility, melting point, boiling point, and others .

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, if they are designed as drugs, their mechanism of action would depend on the specific biological target they are intended to interact with .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure. It’s important to refer to the safety data sheet (SDS) of the specific compound for detailed information .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields such as medicine, materials science, and others .

properties

IUPAC Name

1-(2-benzylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-18(7-6-16-8-11-22-14-16)19-9-10-21-17(13-19)12-15-4-2-1-3-5-15/h1-5,8,11,14,17H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYHIQPCENNFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CSC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-[3-(3-thienyl)propanoyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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